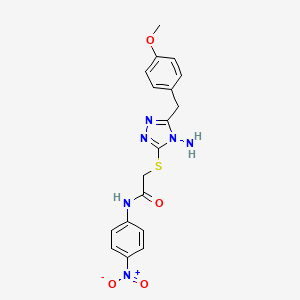

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4S/c1-28-15-8-2-12(3-9-15)10-16-21-22-18(23(16)19)29-11-17(25)20-13-4-6-14(7-5-13)24(26)27/h2-9H,10-11,19H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRNIRSIRCCQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H18N6O4S

- Molecular Weight : 414.44 g/mol

- CAS Number : 905765-14-2

- IUPAC Name : 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

The presence of multiple functional groups, including a triazole ring and a nitrophenyl moiety, contributes to its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds containing the triazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain triazole-thione hybrids had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .

- Antifungal Activity : The same structural features have been linked to antifungal properties against pathogens such as Candida albicans and Aspergillus spp. .

Anticancer Properties

Recent studies highlight the potential anticancer effects of triazole derivatives. Specifically, mercapto-substituted 1,2,4-triazoles have been shown to exhibit chemopreventive and chemotherapeutic effects. The mechanism involves the inhibition of metabolic enzymes and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their chemical structure. The following points summarize key findings related to SAR:

- Substituents on the Triazole Ring : Electron-donating groups on the phenyl ring enhance antimicrobial activity. For example, compounds with hydroxyl (-OH) groups exhibit increased potency .

- Chain Length : The length of alkyl chains attached to the triazole affects activity; longer chains may reduce efficacy .

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. Compounds with specific substitutions were found to be more potent than traditional antibiotics .

Study 2: Anticancer Mechanisms

Research focused on mercapto-substituted triazoles demonstrated their ability to inhibit cell proliferation in various cancer cell lines. These compounds showed promise as candidates for further development in cancer therapy due to their selective cytotoxicity .

Scientific Research Applications

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound belonging to the triazole derivatives class. These compounds are known for diverse biological activities and potential applications in medicinal chemistry, especially in developing new therapeutic agents. The presence of multiple functional groups, including a triazole ring and a nitrophenyl moiety, contributes to its biological activity.

Antimicrobial Activity

Triazole derivatives have been studied for their antimicrobial properties, with research indicating that compounds similar to 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant antibacterial and antifungal activities. Compounds containing the triazole ring have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with certain triazole-thione hybrids showing minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin. The same structural features have been linked to antifungal properties against pathogens such as Candida albicans and Aspergillus spp.

Anticancer Properties

Recent studies highlight the potential anticancer effects of triazole derivatives, specifically mercapto-substituted 1,2,4-triazoles, which have shown chemopreventive and chemotherapeutic effects. The mechanism involves inhibiting metabolic enzymes and inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their chemical structure. Electron-donating groups on the phenyl ring enhance antimicrobial activity; for example, compounds with hydroxyl (-OH) groups exhibit increased potency. The length of alkyl chains attached to the triazole affects activity, with longer chains potentially reducing efficacy.

Studies on Triazole Derivatives

A study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. Compounds with specific substitutions were found to be more potent than traditional antibiotics. Research focused on mercapto-substituted triazoles demonstrated their ability to inhibit cell proliferation in various cancer cell lines, showing promise as candidates for further development in cancer therapy due to their selective cytotoxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a core 1,2,4-triazole-thio-acetamide scaffold with several analogs. Key variations in substituents dictate differences in physicochemical and pharmacological properties:

Key Observations :

- The 4-methoxybenzyl group in the target compound introduces bulkiness and moderate hydrophobicity compared to smaller substituents like ethyl or pyridinyl in VUAA1/OLC14.

Pharmacological Activity

Insect Olfactory Receptor Modulation

- VUAA1 and OLC15 : Act as Orco agonists and antagonists, respectively, in insects. Their pyridinyl/ethylphenyl groups facilitate interactions with Orco’s hydrophobic binding pockets .

- Target Compound : The 4-methoxybenzyl group may reduce Orco affinity compared to VUAA1 due to steric hindrance, though this requires experimental validation.

Reverse Transcriptase Inhibition

- AM31: Exhibits nanomolar-range inhibition of HIV-1 reverse transcriptase (RT), attributed to hydrogen bonding between its hydroxyl group and RT residues .

- Target Compound : The 4-methoxybenzyl substituent could enhance solubility compared to AM31’s 2-hydroxyphenyl, while the nitro group may strengthen RT binding via electrostatic interactions.

Physicochemical Properties

*Predicted based on analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.